molecular formula C12H17NO3S B4954989 N-allyl-4-methoxy-2,3-dimethylbenzenesulfonamide

N-allyl-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B4954989
M. Wt: 255.34 g/mol
InChI Key: QIIQGOFPSWJMED-UHFFFAOYSA-N
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Description

  • N-allyl-4-methoxy-2,3-dimethylbenzenesulfonamide is a chemical compound explored in various studies for its molecular structure, synthesis methods, and potential applications in different fields. The compound is part of the broader sulfonamide family, which has been extensively studied due to its relevance in medicinal chemistry and material science.

Synthesis Analysis

  • The synthesis of related sulfonamide compounds typically involves reactions with alkyl/aralkyl halides using solvents like N,N-dimethylformamide (DMF) and activators such as LiH. An example of this process is detailed in the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides (Abbasi et al., 2018).

Molecular Structure Analysis

  • Molecular structure analysis of similar sulfonamide compounds has been performed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis. The structure is often confirmed using single-crystal X-ray diffraction, as seen in studies of N,N'-1,3-Phenylenebis(3-amino-4-methoxylbenzenesulfonamide) (Li Yun-xia, 2010).

Chemical Reactions and Properties

  • Sulfonamides, including N-allyl-4-methoxy-2,3-dimethylbenzenesulfonamide, can participate in various chemical reactions. For instance, reactions involving allyloxyl addition-Claisen rearrangement-dehydrobromination have been explored for similar compounds (Ding et al., 2015).

Physical Properties Analysis

  • The physical properties of sulfonamides can be determined through crystallographic studies. For example, the crystal structure of related compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, shows specific space group characteristics and cell parameters (Stenfors & Ngassa, 2020).

properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-5-8-13-17(14,15)12-7-6-11(16-4)9(2)10(12)3/h5-7,13H,1,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIQGOFPSWJMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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